molecular formula C14H9F17O2 B154513 2-(PERFLUOROOCTYL)ETHYL METHACRYLATE CAS No. 1996-88-9

2-(PERFLUOROOCTYL)ETHYL METHACRYLATE

Cat. No.: B154513
CAS No.: 1996-88-9
M. Wt: 532.19 g/mol
InChI Key: HBZFBSFGXQBQTB-UHFFFAOYSA-N
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Description

2-(PERFLUOROOCTYL)ETHYL METHACRYLATE is a useful research compound. Its molecular formula is C14H9F17O2 and its molecular weight is 532.19 g/mol. The purity is usually 95%.
The exact mass of the compound 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Copolymerization Studies

  • The copolymerization of heptadecafluorodecyl methacrylate with morpholinoethyl methacrylate has been explored, showing a higher content of the fluorinated base unit in the copolymer obtained (Guyot, Boutevin, & Ameduri, 1996).

Polymerization in Supercritical Carbon Dioxide

  • Research on the dispersion polymerization of 2-hydroxyethyl methacrylate using heptadecafluorodecyl methacrylate as a surfactant in supercritical carbon dioxide has been conducted, illustrating its role in forming spherical polymer particles (Oh, Bae, & Kim, 2008).

Hydrophobic Coating Applications

  • Heptadecafluorodecyl methacrylate has been used in the creation of water-based non-stick hydrophobic coatings, demonstrating its effectiveness in surface applications (Schmidt et al., 1994).

Use in Anti-Corrosion Coatings

  • The synthesis of fluorinated phosphorus-containing copolymers using heptadecafluorodecyl methacrylate for potential application as anti-corrosion coatings on stainless steel surfaces has been studied (Kousar & Moratti, 2021).

Superamphiphobic Sponge Development

  • A superamphiphobic sponge has been developed using heptadecafluorodecyl methacrylate, showcasing its application in creating materials with both superhydrophobic and superoleophobic properties (Kim et al., 2016).

Analysis of Comb-Shaped Polymers

  • The aggregation states of comb-shaped polymers with heptadecafluorodecyl methacrylate have been analyzed, providing insights into their potential applications based on their mesomorphic behavior (Volkov et al., 1992).

Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F17O2/c1-5(2)6(32)33-4-3-7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZFBSFGXQBQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F17CH2CH2OC(O)C(CH3)=CH2, C14H9F17O2
Record name 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26338-99-8
Record name 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester, homopolymer
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8062101
Record name 2-(Perfluorooctyl)ethyl methacrylate
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Molecular Weight

532.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1996-88-9
Record name Perfluorooctylethyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1996-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001996889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester
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Record name 2-(Perfluorooctyl)ethyl methacrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl methacrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of FOMA?

A1: The molecular formula of FOMA is C13H11F17O2, and its molecular weight is 550.21 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize FOMA?

A2: Researchers frequently employ Fourier Transform Infrared Spectroscopy (FTIR) [, , , ] and X-ray Photoelectron Spectroscopy (XPS) [, , , ] to characterize FOMA. FTIR helps identify characteristic functional groups, while XPS provides insights into the elemental composition and chemical states of the elements present.

Q3: What makes FOMA desirable for creating hydrophobic surfaces?

A3: FOMA's highly fluorinated side chain contributes significantly to its low surface energy. This characteristic makes it a key component in fabricating hydrophobic and superhydrophobic surfaces [, , , , , , ].

Q4: Can FOMA be used in thin film applications?

A4: Yes, FOMA has been successfully incorporated into thin film applications. For instance, researchers have developed a robust, water-/oil-repellent multilayer thin-film encapsulation for organic electronic devices using FOMA [].

Q5: How does the incorporation of FOMA influence the morphology of polymer films?

A5: The presence of FOMA can significantly impact the morphology of polymer films. For example, in silica-fluoropolymer core-shell coatings, the size and content of silica particles used alongside FOMA influence the resulting roughness and superamphiphobic properties of the coating [].

Q6: What polymerization techniques are commonly employed with FOMA?

A6: FOMA can be polymerized using various techniques, including Atom Transfer Radical Polymerization (ATRP) [, , , ], Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization [, , ], and anionic polymerization [, ]. The choice of technique often depends on the desired polymer architecture and properties.

Q7: How does FOMA contribute to the self-assembly of copolymers in solution?

A7: The hydrophobic nature of the perfluorooctyl segment in FOMA drives its self-assembly in solution when incorporated into block copolymers. This self-assembly can lead to the formation of various nanostructures, including micelles, vesicles, and cylinders, depending on the copolymer composition and conditions [, , , , , ].

Q8: Can the self-assembly of FOMA-containing copolymers be controlled?

A8: Yes, the self-assembly process can be controlled by factors such as the length of the solvophilic and solvophobic blocks in the copolymer, the solvent used, and the concentration of the copolymer [, , , , , ].

Q9: What are some applications of FOMA-containing polymers?

A9: FOMA-containing polymers find applications in various fields due to their unique properties:

  • Superhydrophobic coatings: These coatings, exhibiting extreme water repellency, are useful in self-cleaning surfaces, anti-fouling coatings, and oil/water separation membranes [, , , , ].
  • Organic electronic devices: FOMA-based thin films serve as protective layers in organic electronic devices, shielding them from moisture and environmental damage [].
  • Biomedical applications: FOMA has been explored in the development of drug delivery systems and biocompatible materials [, , ].

Q10: How does the length of the fluorinated side chain in FOMA impact its properties?

A10: The length of the fluorinated side chain in FOMA influences its hydrophobicity and self-assembly behavior. Generally, longer fluorinated side chains enhance hydrophobicity and promote the formation of more defined nanostructures in solution [, ].

Q11: How stable are FOMA-containing materials under various conditions?

A11: FOMA-containing materials generally exhibit good stability under various conditions. Studies have shown their resilience to:

  • Laundry cycles: Superamphiphobic fabrics maintain their properties after multiple washes [].
  • UV irradiation: Coatings demonstrate durability upon exposure to UV light [].
  • Chemical exposure: Resistance to acidic and basic solutions has been observed [].
  • Mechanical abrasion: Certain FOMA-based coatings demonstrate good abrasion resistance [, ].

Q12: Are there any environmental concerns associated with FOMA and its degradation products?

A12: While the research papers provided do not directly address the environmental impact of FOMA, it's crucial to acknowledge that fluorinated compounds can raise concerns regarding their persistence and potential bioaccumulation in the environment. Further research is needed to fully understand the environmental fate and potential risks associated with FOMA and its degradation products.

Q13: Are there sustainable strategies for managing FOMA-containing waste?

A13: Developing sustainable strategies for managing FOMA-containing waste is crucial to minimize potential environmental risks. Research into alternative, more environmentally benign fluorinated monomers and biodegradable alternatives could offer solutions. Furthermore, exploring efficient recycling and waste management techniques for FOMA-containing materials is vital to ensure responsible use and disposal [].

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